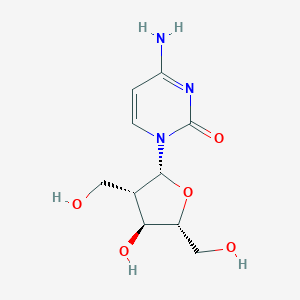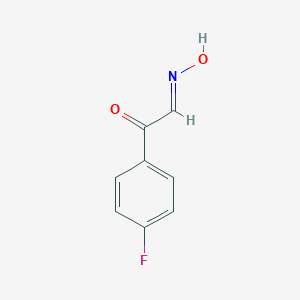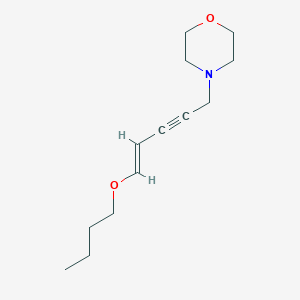
4-(5-Butoxy-4-penten-2-ynyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Butoxy-4-penten-2-ynyl)morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
科学的研究の応用
4-(5-Butoxy-4-penten-2-ynyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been investigated for its potential as an antimicrobial agent, showing promising results against various bacterial and fungal strains.
作用機序
The mechanism of action of 4-(5-Butoxy-4-penten-2-ynyl)morpholine involves the inhibition of various cellular pathways involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis. It also inhibits the activity of tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Butoxy-4-penten-2-ynyl)morpholine are mainly attributed to its anticancer and antimicrobial properties. The compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death, such as the p53 pathway. It also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the activity of various enzymes involved in bacterial and fungal growth.
実験室実験の利点と制限
The advantages of using 4-(5-Butoxy-4-penten-2-ynyl)morpholine in lab experiments include its high potency and specificity towards cancer cells and microorganisms, making it a promising candidate for drug development. However, the compound has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also requires further optimization to improve its selectivity and reduce its toxicity towards normal cells.
将来の方向性
There are several future directions for the research and development of 4-(5-Butoxy-4-penten-2-ynyl)morpholine. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's mechanism of action in more detail to identify potential targets for drug development.
3. Development of new derivatives with improved solubility and pharmacokinetics.
4. Evaluation of the compound's efficacy in vivo using animal models.
5. Investigation of the compound's potential applications in other fields, such as material science and catalysis.
Conclusion:
In conclusion, 4-(5-Butoxy-4-penten-2-ynyl)morpholine is a promising compound with potential applications in various fields, including medicinal chemistry and material science. Its anticancer and antimicrobial properties make it a promising candidate for drug development, and further research is needed to optimize its synthesis, improve its selectivity and reduce its toxicity, and evaluate its efficacy in vivo.
合成法
The synthesis of 4-(5-Butoxy-4-penten-2-ynyl)morpholine involves the reaction of morpholine with 4-pentyn-1-ol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes a nucleophilic addition reaction with the alkyne to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
特性
CAS番号 |
143337-73-9 |
|---|---|
製品名 |
4-(5-Butoxy-4-penten-2-ynyl)morpholine |
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC名 |
4-[(E)-5-butoxypent-4-en-2-ynyl]morpholine |
InChI |
InChI=1S/C13H21NO2/c1-2-3-10-15-11-6-4-5-7-14-8-12-16-13-9-14/h6,11H,2-3,7-10,12-13H2,1H3/b11-6+ |
InChIキー |
WKUZASLJYKAXOR-IZZDOVSWSA-N |
異性体SMILES |
CCCCO/C=C/C#CCN1CCOCC1 |
SMILES |
CCCCOC=CC#CCN1CCOCC1 |
正規SMILES |
CCCCOC=CC#CCN1CCOCC1 |
同義語 |
4-(5-Butoxy-4-penten-2-ynyl)morpholine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



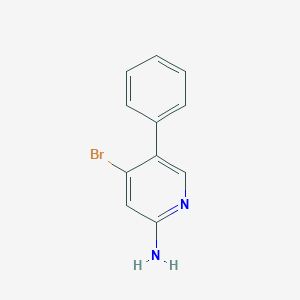
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
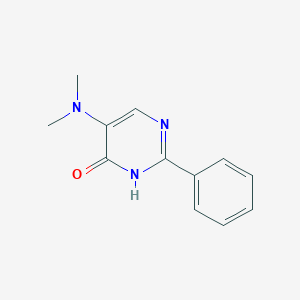
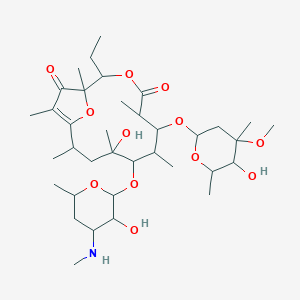
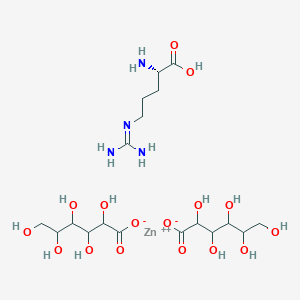
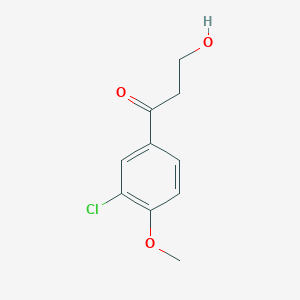
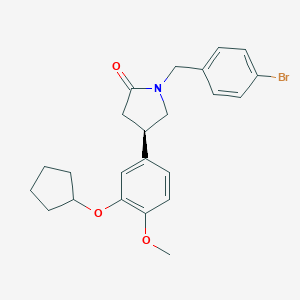
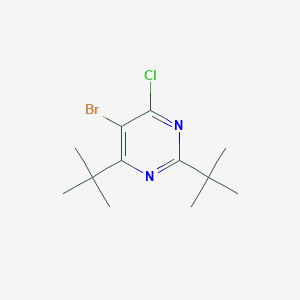
![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
